SC144 hydrochloride

Übersicht

Beschreibung

SC 144 Hydrochlorid: ist ein First-in-Class, oral aktiver, kleinmolekularer Inhibitor von gp130 (Interleukin-6 Beta). Es zeigt eine potente Hemmung der gp130-Ligand-induzierten Signalübertragung durch Bindung an gp130, Initiierung der gp130-Phosphorylierung (S782) und Deglykosylierung, Behinderung der Stat3-Phosphorylierung und nuklearen Translokation sowie Unterdrückung der Expression von nachgeschalteten Zielgenen. Diese Verbindung ist besonders wirksam bei der Induktion von Apoptose in menschlichen Ovarialkarzinomzellen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von SC 144 Hydrochlorid umfasst die Synthese seiner Kernstruktur, 2-(7-Fluorpyrrolo[1,2-a]chinoxalin-4-yl)-2-pyrazincarbonsäurehydrazid, gefolgt von seiner Umwandlung in das Hydrochloridsalz. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Pyrrolochinoxalin-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen, um das Pyrrolochinoxalin-Ringsystem zu bilden.

Einführung der Pyrazincarbonsäurehydrazid-Einheit: Dieser Schritt beinhaltet die Reaktion des Pyrrolochinoxalin-Zwischenprodukts mit Pyrazincarbonsäurehydrazid unter geeigneten Bedingungen.

Umwandlung in Hydrochloridsalz: Der letzte Schritt umfasst die Behandlung der synthetisierten Verbindung mit Salzsäure, um SC 144 Hydrochlorid zu bilden

Industrielle Produktionsmethoden: Die industrielle Produktion von SC 144 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in Batchprozessen hergestellt, wobei die Reaktionsparameter sorgfältig gesteuert werden, um Konsistenz und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: SC 144 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Phosphorylierung: SC 144 Hydrochlorid induziert die Phosphorylierung von gp130 an der Position S782.

Deglykosylierung: Es fördert auch die Deglykosylierung von gp130.

Hemmung der Stat3-Phosphorylierung: SC 144 Hydrochlorid unterbindet die Stat3-Phosphorylierung und nukleare Translokation.

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Diese Reaktion findet typischerweise in Gegenwart von Kinasen und ATP statt.

Deglykosylierung: Dieser Prozess kann enzymatische oder chemische Methoden zur Entfernung von Glykosylgruppen umfassen.

Hemmung der Stat3-Phosphorylierung: Diese Reaktion findet unter Bedingungen statt, unter denen SC 144 Hydrochlorid an gp130 bindet und so die Stat3-Aktivierung verhindert.

Hauptprodukte:

Phosphoryliertes gp130: Entsteht aus der Phosphorylierungsreaktion.

Deglykosyliertes gp130: Entsteht aus der Deglykosylierungsreaktion.

Inhibiertes Stat3: Entsteht aus der Hemmung der Stat3-Phosphorylierung.

Wissenschaftliche Forschungsanwendungen

SC144 hydrochloride is a small molecule inhibitor of glycoprotein 130 (gp130), a protein involved in cell signaling pathways triggered by various cytokines. this compound has a molecular formula of C16H11FN6O·HCl and a molecular weight of 358.76 g/mol. It exhibits notable oral bioavailability, making it suitable for potential therapeutic applications. this compound is unique due to its specific targeting of the gp130 pathway, which is less frequently addressed by other inhibitors, thus providing a distinct therapeutic angle.

Scientific Research Applications

This compound has several promising applications, particularly in research related to cancer biology. Research suggests that this compound's ability to inhibit gp130 signaling holds promise for treating various diseases.

Anticancer Agent

The biological activity of this compound has been extensively studied, revealing its potential as an anticancer agent. Key findings include:

- SC144 effectively inhibits the growth of various human ovarian cancer cell lines, with IC50 values within the submicromolar range for OVCAR-8, OVCAR-5, and OVCAR-3 cells (0.72, 0.49, 0.95 μM, respectively) .

- Its efficacy extends to combating drug-resistant strains of ovarian cancer, including NCI/ADR-RES (Paclitaxel- and Doxorubicin-resistant, IC50=0.43 μM) and HEY (Cisplatin-resistant, IC50=0.88 μM), showcasing its potential to override resistance mechanisms .

- SC144 induces significantly higher apoptosis in OVCAR-8 and Caov-3 cancer cell lines compared to normal kidney epithelial and endometrial cells, emphasizing its selective cytotoxicity towards ovarian cancer cells .

- SC144 promotes the phosphorylation of gp130 (S782), a key process in cell signaling, in a time- and dose-dependent manner when applied in concentrations ranging from 0.5 to 2 μM over a period of 0 to 6 hours .

- SC144 delays tumor growth in athymic mice with human ovarian cancer xenografts, inhibiting growth by approximately 73% when administered intraperitoneally (i.p.) at a dosage of 10 mg/kg daily for 58 days . When given orally (p.o.) at a dosage of 100 mg/kg daily for 35 days, SC144 treatment results in an average tumor volume that is 82% smaller compared to that of the control group .

- Treatment with 75 mg/kg SC144 resulted in a median survival of 23.0 weeks, which also achieved statistical significance compared to the vehicle-treated group .

Inhibition of gp130 Signaling

This compound is a small molecule inhibitor of glycoprotein 130 (gp130). By binding to gp130, SC144 initiates gp130 phosphorylation (S782) and deglycosylation, impedes Stat3 phosphorylation and nuclear translocation, and suppresses the expression of downstream target genes . this compound binds to gp130 with high affinity (IC50 = 0.72 μM) and disrupts cytokine-induced signaling. When SC144 binds gp130, it induces phosphorylation and conformational changes that decrease the activity of gp130, and it can cause deglycosylation of gp130 and degradation of gp130 at higher drug levels (10 µM) . As a result, STAT3 phosphorylation and nuclear translocation are abolished, which leads to inhibited expression of downstream STAT3 target genes .

Non-Hormonal Contraceptives

SC144 inhibits the attachment of blastoids, pointing the way towards a new generation of contraceptives by preventing implantation . These birth control pills could be taken only if necessary, removing the burden and stress associated with medications that need to be taken daily, and might also result in significantly fewer side effects compared to a daily hormonal pill .

SC144 Compared to Other Inhibitors

Several compounds share similarities with this compound in terms of their mechanism or target pathways:

| Compound Name | Target/Mechanism | Unique Features |

|---|---|---|

| AG490 | Janus kinase 2 (JAK2) inhibitor | Selectively inhibits JAK2 activity |

| WP1066 | JAK2/STAT3 pathway inhibitor | Dual inhibition affecting multiple pathways |

| Stattic | STAT3 inhibitor | Directly targets STAT3 without affecting upstream signals |

| Pimozide | Antipsychotic with anticancer properties | Non-selective; affects multiple signaling pathways |

Wirkmechanismus

SC 144 hydrochloride exerts its effects by binding to gp130, a key component of the interleukin-6 receptor complex. This binding initiates gp130 phosphorylation at the S782 position and promotes deglycosylation. These modifications impede the phosphorylation and nuclear translocation of Stat3, a transcription factor involved in cell survival and proliferation. By inhibiting Stat3 activation, SC 144 hydrochloride suppresses the expression of downstream target genes, leading to cell cycle arrest, anti-angiogenesis, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

SC 144 Hydrochlorid ist unter den gp130-Inhibitoren aufgrund seiner oralen Aktivität und der potenten Hemmung der gp130-Ligand-induzierten Signalübertragung einzigartig. Zu den ähnlichen Verbindungen gehören:

SC 144: Die nicht-Hydrochlorid-Form von SC 144 Hydrochlorid.

Andere gp130-Inhibitoren: Verbindungen, die die gp130-Signalübertragung hemmen, aber in ihrer chemischen Struktur, Potenz und Art der Verabreichung variieren können.

SC 144 Hydrochlorid zeichnet sich durch seine Fähigkeit aus, die Apoptose in medikamentenresistenten Ovarialkarzinomzelllinien zu induzieren, und sein Potenzial für eine orale Verabreichung, was es zu einem vielversprechenden Kandidaten für die weitere Entwicklung in der Krebstherapie macht .

Biologische Aktivität

SC144 hydrochloride is a small-molecule inhibitor targeting the glycoprotein 130 (gp130) signaling pathway, which plays a crucial role in various inflammatory and oncogenic processes, particularly in ovarian cancer. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in preclinical models, and implications for cancer therapy.

SC144 specifically inhibits gp130, a critical component of the interleukin-6 (IL-6) signaling pathway. The inhibition occurs through several mechanisms:

- Inhibition of Cytokine Signaling : SC144 blocks cytokine-triggered gp130 signaling with an IC50 value of approximately 0.72 μM, effectively preventing the activation of downstream pathways such as STAT3 .

- Phosphorylation and Deglycosylation : Upon binding to gp130, SC144 induces phosphorylation at serine 782 (Ser782) and promotes deglycosylation, leading to reduced gp130 activity and degradation at higher concentrations (≥10 µM) .

- Abrogation of STAT3 Activity : The compound inhibits STAT3 phosphorylation and nuclear translocation, consequently suppressing the expression of target genes associated with tumor growth and survival .

Efficacy in Preclinical Models

SC144 has demonstrated significant anti-tumor effects in various cancer models:

- Ovarian Cancer : In mouse xenograft models of human ovarian cancer, oral administration of SC144 resulted in delayed tumor growth without significant toxicity to normal tissues. The compound exhibited submicromolar IC50 values against multiple ovarian cancer cell lines, including those resistant to standard therapies .

| Cell Line | IC50 (µM) | Drug Resistance Type |

|---|---|---|

| NCI/ADR-RES | 0.43 | Paclitaxel/Doxorubicin |

| HEY | 0.88 | Cisplatin |

| Caov-3 | <0.5 | Not specified |

| OVCAR-8 | <0.5 | Not specified |

- Mesothelioma : In studies involving asbestos-exposed mice, SC144 treatment significantly prolonged survival compared to vehicle controls. Notably, it reduced STAT3 activity in mesothelioma specimens and inhibited IL-6-triggered STAT3 activation in cultured mesothelial cells .

Case Studies and Research Findings

- Chemoprevention Study : A study evaluated the chemopreventive effects of SC144 in asbestos-induced mesothelioma models. Mice treated with SC144 showed markedly decreased tumor formation and prolonged survival compared to untreated controls .

- Combination Therapies : Recent research has explored the use of SC144 in combination with hyaluronic acid-bilirubin nanoparticles (HABN) to enhance targeted delivery to tumor cells. This approach not only improved drug accumulation in tumors but also induced immunogenic cell death (ICD), promoting anti-tumor immune responses .

- Cell Cycle Arrest : SC144 has been shown to induce G0/G1 phase cell cycle arrest in various cancer cell lines, further contributing to its anti-proliferative effects .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent against cancers driven by IL-6/gp130/STAT3 signaling. Its ability to selectively target cancer cells while sparing normal epithelial cells underscores its promise for clinical applications.

Eigenschaften

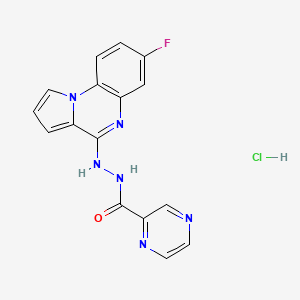

IUPAC Name |

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6O.ClH/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12;/h1-9H,(H,20,21)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFGGXYXFIICED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917497-70-2 | |

| Record name | 917497-70-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.